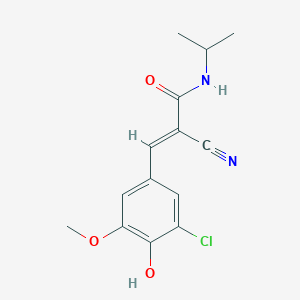
(E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide is a chemical compound that belongs to the family of enamide derivatives. It has been the subject of scientific research due to its potential applications in various fields such as medicine, pharmaceuticals, and agriculture.
Wissenschaftliche Forschungsanwendungen
(E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide has been extensively studied for its potential applications in various fields. In medicine, it has been investigated for its anticancer, anti-inflammatory, and antiviral properties. In pharmaceuticals, it has been studied for its potential as a drug candidate for the treatment of various diseases. In agriculture, it has been explored for its potential as a pesticide and herbicide.
Wirkmechanismus
The mechanism of action of (E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide involves the inhibition of specific enzymes and pathways in the body. In cancer cells, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In inflammation, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In viral infections, it has been shown to inhibit the replication of the virus by targeting specific viral enzymes.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In inflammation, it has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress. In viral infections, it has been shown to inhibit viral replication and reduce viral load.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide in lab experiments include its high potency, selectivity, and low toxicity. It can be easily synthesized in large quantities with high purity. However, its limitations include its limited solubility in water, which can affect its bioavailability and pharmacokinetics. Its stability under different conditions should also be carefully monitored.
Zukünftige Richtungen
There are several future directions for the research on (E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide. In medicine, further studies are needed to explore its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and viral infections. In pharmaceuticals, its pharmacokinetics and toxicity should be further investigated to ensure its safety and efficacy. In agriculture, its potential as a pesticide and herbicide should be further explored to develop new and effective agrochemicals.
Conclusion
This compound is a chemical compound with potential applications in various fields such as medicine, pharmaceuticals, and agriculture. Its synthesis method has been optimized to produce high yields of the product with high purity. Its mechanism of action involves the inhibition of specific enzymes and pathways in the body. It has been shown to have various biochemical and physiological effects. Its advantages include its high potency, selectivity, and low toxicity. Its limitations include its limited solubility in water and stability under different conditions. Further research is needed to explore its potential in different fields and to develop new and effective applications.
Synthesemethoden
The synthesis method of (E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide involves the reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with propan-2-amine to form the intermediate product. The intermediate product is then reacted with cyanoacetic acid and subsequently treated with acetic anhydride to obtain the final product. The synthesis method has been optimized to produce high yields of the product with high purity.
Eigenschaften
IUPAC Name |
(E)-3-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-cyano-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-8(2)17-14(19)10(7-16)4-9-5-11(15)13(18)12(6-9)20-3/h4-6,8,18H,1-3H3,(H,17,19)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFUBOALPHKYAS-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC(=C(C(=C1)Cl)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=CC(=C(C(=C1)Cl)O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24834767 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

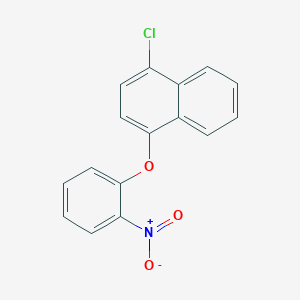
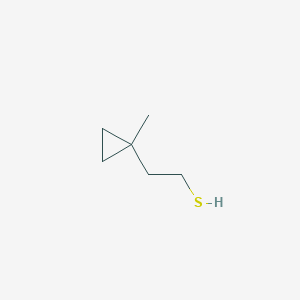

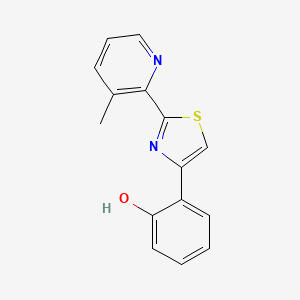
![methyl 3-(2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2458940.png)
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(2-bromophenyl)propan-1-one](/img/structure/B2458941.png)
![3-butyramido-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2458945.png)
![Piperidin-1-yl-[4-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]morpholin-2-yl]methanone](/img/structure/B2458946.png)
![5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B2458947.png)

![2-[(5-Acetyl-4-methyl-2-pyrimidinyl)sulfanyl]acetic acid](/img/structure/B2458951.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2458952.png)
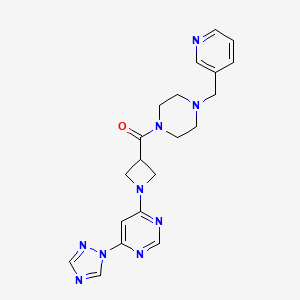
![1-methyl-9-(2-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2458955.png)